3-(Tetrazol-5-YL)phenylboronic acid

Descripción general

Descripción

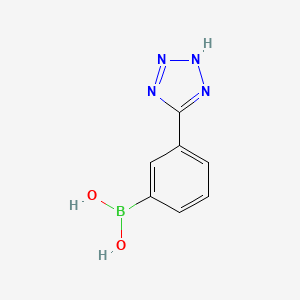

3-(Tetrazol-5-YL)phenylboronic acid is a useful research compound. Its molecular formula is C7H7BN4O2 and its molecular weight is 189.97 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, including 3-(tetrazol-5-yl)phenylboronic acid, are often used as reagents in the suzuki-miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The this compound, as a boronic acid, plays a crucial role in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transfer, known as transmetalation, is a key step in the formation of the carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound participates, is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .

Result of Action

As a reagent in the suzuki-miyaura coupling reaction, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is used, requires specific conditions, including the presence of a palladium catalyst and a base . The reaction is also typically performed in an aqueous or organic solvent .

Actividad Biológica

3-(Tetrazol-5-yl)phenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group combined with a tetrazole ring attached to a phenyl group. Its molecular formula is C_8H_8B N_4O_2, and it typically appears as a white to off-white solid, soluble in various organic solvents. The presence of both boron and nitrogen heterocycles enhances its reactivity and interaction with biological targets.

Research indicates that this compound acts primarily as an enzyme inhibitor . It forms stable complexes with various enzymes, influencing their activity. The compound has shown potential in inhibiting serine proteases, which are crucial in various biological processes, including digestion and immune response. The boronic acid group interacts with the hydroxyl groups on serine residues within the active sites of these enzymes, leading to reversible covalent bonding and subsequent inhibition of enzymatic activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : Effective against serine proteases, influencing pathways involved in cancer progression.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

- Potential Anticancer Activity : Induces apoptosis in cancer cells by disrupting cell signaling pathways .

Case Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects of various boronic acids on serine proteases, this compound was found to significantly reduce the activity of trypsin and chymotrypsin. The study highlighted that the compound's structural features allowed for effective binding at the enzyme's active site, demonstrating its potential as a therapeutic agent in conditions where protease activity is dysregulated .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of several boronic acid derivatives, including this compound. The results indicated that this compound exhibited notable activity against specific Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Tetrazol-5-yl)phenylboronic acid | Tetrazole at para position | Different reactivity patterns |

| 2-(Tetrazol-5-yl)phenylboronic acid | Tetrazole at ortho position | May show distinct biological activities |

| 3-(1H-Tetrazol-5-yl)phenylboronic acid | Similar structure but different substituents | Variations in solubility and stability |

The positioning of functional groups in this compound allows for tailored interactions in synthetic applications and biological systems compared to other boronic acids.

Future Directions

Continued research into the biological mechanisms of this compound is vital for uncovering its full therapeutic potential. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are necessary to facilitate its development into clinically relevant drugs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including 3-(tetrazol-5-yl)phenylboronic acid, can act as proteasome inhibitors, which are crucial in the treatment of cancers. The compound has shown promising results in inhibiting the growth of cancer cells by disrupting protein degradation pathways. For instance, studies demonstrate that tetrazole derivatives can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents. For example, it has been tested against KPC-2, a β-lactamase enzyme implicated in antibiotic resistance, showing potential as a lead compound for further optimization .

Organic Synthesis

Suzuki Coupling Reactions

this compound is frequently utilized in Suzuki coupling reactions due to its boronic acid functionality. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The compound serves as a versatile building block for synthesizing various arylated products .

Synthesis of Novel Compounds

The presence of the tetrazole moiety enhances the reactivity of this boronic acid in coupling reactions, allowing for the synthesis of novel heterocyclic compounds with potential biological activities. Researchers have successfully synthesized derivatives that exhibit significant biological activities, including analgesic and anti-inflammatory effects .

Materials Science

Sensor Development

The unique properties of this compound make it suitable for developing chemical sensors. Its ability to form complexes with various metal ions can be exploited in creating sensors for detecting metal contaminants in environmental samples. The interaction between the tetrazole group and metal ions can lead to measurable changes in fluorescence or conductivity .

Polymer Chemistry

In polymer science, boronic acids are used as cross-linking agents due to their ability to form reversible covalent bonds with diols. This property is harnessed to create smart materials that respond to environmental stimuli such as pH or temperature changes. The incorporation of this compound into polymer matrices can enhance their mechanical properties and responsiveness .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits proteasome activity |

| Enzyme inhibition | Targets KPC-2 β-lactamase | |

| Organic Synthesis | Suzuki coupling reactions | Forms carbon-carbon bonds |

| Synthesis of novel compounds | Facilitates creation of biologically active derivatives | |

| Materials Science | Sensor development | Forms complexes with metal ions |

| Polymer chemistry | Acts as a cross-linking agent |

Case Studies

-

Inhibition of KPC-2 Enzyme

A study highlighted the use of this compound as a lead compound in developing inhibitors against KPC-2. The compound demonstrated significant binding affinity and reduced the minimum inhibitory concentration (MIC) of meropenem against resistant strains . -

Development of Anticancer Agents

Research focusing on the anticancer properties revealed that derivatives synthesized from this boronic acid exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating its potential for targeted therapy .

Q & A

Q. Basic: What are the key considerations for synthesizing 3-(Tetrazol-5-YL)phenylboronic acid, and how is its purity validated?

Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling or tetrazole ring formation via [2+3] cycloaddition. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during boronation to avoid side reactions).

- pH optimization (alkaline conditions for boronic acid stabilization).

- Solvent selection (e.g., THF/water mixtures for cross-coupling reactions).

Purity and structural confirmation require NMR spectroscopy (¹H/¹³C for aromatic and tetrazole protons), mass spectrometry (HRMS for molecular ion validation), and HPLC (≥95% purity threshold) .

Q. Basic: What reaction types are this compound commonly involved in?

This compound participates in:

- Suzuki-Miyaura cross-coupling : Forms biaryl linkages with halogenated arenes, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃.

- Tetrazole coordination : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in catalysis.

- pH-dependent boronate ester formation : Reacts with diols (e.g., sugars) for sensing applications. Kinetic studies under varying pH/temperature are recommended to optimize yields .

Q. Advanced: How can binding mechanisms of this compound with biomolecules be elucidated?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (e.g., dissociation constants Kd).

- NMR titration experiments (¹H, ¹¹B) identify interaction sites, while DFT simulations (B3LYP/6-311+G(d,p)) model electronic interactions. For example, conflicting reports on sialic acid binding (glycerol vs. α-hydroxycarboxylate sites) were resolved using ¹³C/¹⁵N-labeled NMR and MD simulations .

Q. Advanced: How can computational methods optimize reaction pathways involving this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model transition states in cross-coupling reactions. Becke’s exact exchange correction improves thermochemical accuracy (average error ±2.4 kcal/mol) .

- Correlation-energy functionals : Lee-Yang-Parr (LYP) methods refine electron correlation effects in boronate ester formation .

Q. Advanced: How should researchers resolve contradictions in reported binding data (e.g., sialic acid interactions)?

- Multi-technique validation : Combine SPR (for Kd) with ¹¹B NMR to track boronate esterification.

- pH-dependent studies : Test binding across pH 2–12 to identify dominant interaction modes (e.g., α-hydroxycarboxylate binding below pH 8).

- Isotopic labeling : Use ¹³C-labeled Neu5Ac to distinguish binding sites via 2D NMR (HSQC, NOESY) .

Q. Advanced: What methodologies are recommended for kinetic studies of reactions involving this compound?

- Pseudo-first-order conditions : Vary reactant concentrations (e.g., diol vs. boronic acid) to determine rate constants (kobs).

- Stopped-flow UV-Vis spectroscopy : Monitor rapid boronate ester formation (millisecond resolution).

- Arrhenius analysis : Calculate activation energies (Ea) from rate data at 10–50°C .

Q. Advanced: How does this compound interact with glycoproteins or membranes in biomedical research?

- Competitive binding assays : Compare affinity with glucose/galactose using ITC (e.g., Kd = 37.6 M⁻¹ for Neu5Ac vs. 5.1 M⁻¹ for glucose).

- Fluorescent probes : Conjugate with dansyl tags for real-time tracking of glycoprotein interactions.

- pH modulation : Exploit boronate ester reversibility (pKa ~8.6) for stimuli-responsive drug delivery systems .

Q. Advanced: How can isotopic labeling improve mechanistic studies of this compound?

Propiedades

IUPAC Name |

[3-(2H-tetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJKBDSKRITXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NNN=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674153 | |

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-30-9 | |

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Tetrazol-5-yl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.